molecular formula C16H5D8ClN2O2 B1163282 Temazepam-d8

Temazepam-d8

Cat. No.: B1163282
M. Wt: 308.8
InChI Key: SEQDDYPDSLOBDC-JGUCLWPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Temazepam-d8, with the chemical name 7-Chloro-3-hydroxy-1-(methyl-d3)-5-(phenyl-d5)-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one, is a deuterated analog of the benzodiazepine temazepam . This stable isotopically labeled compound, with molecular formula C 16 H 5 D 8 ClN 2 O 2 and a molecular weight of 308.8 g/mol, is supplied as a characterized analytical standard . Its primary research application is in analytical chemistry and pharmacology, where it serves as a critical internal standard for quantitative mass spectrometric analyses . By using this compound as an internal standard, researchers can achieve high precision and accuracy in method development and validation (AMV), particularly for Abbreviated New Drug Applications (ANDA) and Quality Control (QC) during the commercial production of its non-deuterated counterpart . The incorporation of eight deuterium atoms significantly reduces the potential for metabolic exchange, making it an ideal tool for tracking the pharmacokinetics of the parent drug, temazepam . Temazepam itself is a short-acting benzodiazepine that acts as a positive allosteric modulator of the GABA A receptor in the central nervous system . By enhancing the effect of the inhibitory neurotransmitter GABA, it elicits sedative, hypnotic, and anxiolytic effects . Research into temazepam focuses on its use in treating severe insomnia, its pharmacokinetic profile with an elimination half-life of 8-20 hours, and its potential for dependence . Therefore, this compound is an indispensable reagent for studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of temazepam, ensuring consistency and reliability in forensic, clinical, and pharmaceutical research. Please note : This product is intended for research purposes only and is not approved for human consumption, diagnosis, or treatment. It is the responsibility of the purchaser to verify the accuracy and suitability of the product for their specific research application at the time of ordering .

Properties

Molecular Formula

C16H5D8ClN2O2

Molecular Weight

308.8

InChI

InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

SEQDDYPDSLOBDC-JGUCLWPXSA-N

SMILES

[2H]C1=C([2H])C([2H])=C([2H])C([2H])=C1C(C(C=C(Cl)C=C2)=C2N3C([2H])([2H])[2H])=NC(O)C3=O

Synonyms

N-Methyloxazepam-d8; NSC 246303; Ro 5-5345-d8; Ro 5-5354-d8; Wy 3917-d8

Origin of Product

United States

Synthetic Strategies and Isotopic Characterization of Temazepam D8

Methodologies for Deuterium (B1214612) Labeling of Benzodiazepine (B76468) Core Structures

The introduction of deuterium into the benzodiazepine framework is a strategic process aimed at creating stable, isotopically enriched molecules. General approaches to deuteration include acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions, often using deuterium oxide (D₂O) as the deuterium source. vulcanchem.comunam.mx Another common method involves the reduction of functional groups with deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). unam.mxmdpi.com For benzodiazepines, more specific and controlled methods are often preferred to ensure the label's stability and precise location.

Site-Specific Deuteration Approaches (e.g., Methyl-d3 and Phenyl-d5 Moieties)

To prevent the loss of isotopic labels through metabolic or chemical processes, deuterium atoms are strategically placed at non-exchangeable positions. For Temazepam-d8, this is achieved by labeling two distinct moieties: the N-methyl group and the C5-phenyl ring. caymanchem.com

The methyl-d3 group is typically introduced late in the synthesis by reacting the N-desmethyl precursor with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I). chemicalbook.com This method ensures a stable three-deuterium label at the N1 position of the benzodiazepine ring.

The phenyl-d5 moiety is incorporated by using a deuterated starting material in the early stages of the synthesis. For instance, the synthesis can begin with aniline-d5 (B30001) or a derivative to construct the benzodiazepine core, resulting in a stable five-deuterium label on the pendant phenyl ring. scilit.com The formal chemical name for this compound, reflecting this dual-labeling strategy, is 7-chloro-1,3-dihydro-3-hydroxy-1-(methyl-d₃)-5-(phenyl-d₅)-1,4-benzodiazepin-2-one. caymanchem.com

Chemical Synthesis Pathways and Reaction Optimizations for Deuterated Compounds

The synthesis of this compound generally follows established routes for benzodiazepines, but with the incorporation of deuterated reagents at specific steps. A common starting point is a substituted 2-aminobenzophenone (B122507). google.comjopcr.com For a phenyl-d5 analog, a deuterated version of this precursor would be required.

A general pathway for related benzodiazepines involves the reaction of a 2-aminobenzophenone with a glycine (B1666218) derivative to form the seven-membered diazepine (B8756704) ring. google.com For this compound, the synthesis would be adapted to first incorporate the phenyl-d5 group. The final step is often the N-methylation of the nordazepam-d5 intermediate. This reaction is optimized to ensure high yields and complete deuteration. A typical procedure involves using a strong base, like sodium hydride, in an aprotic solvent to deprotonate the nitrogen, followed by the addition of iodomethane-d3. chemicalbook.comgoogle.com

Isotopic Purity Assessment and Advanced Spectroscopic Characterization

Following synthesis, it is imperative to verify the chemical structure, chemical purity, and isotopic enrichment of this compound. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification

Proton NMR (¹H NMR) is a fundamental technique for confirming the incorporation of deuterium. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the N-methyl group and the phenyl ring would be absent or significantly reduced. epj-conferences.org The percentage of deuteration can be determined by comparing the integrals of the remaining proton signals with those of a known internal standard. researchgate.netgoogle.com Additionally, deuterium NMR (²H NMR) can be used to directly observe the deuterium signals, confirming their presence at the expected chemical shifts.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight and assessing the isotopic purity of the synthesized compound. The molecular formula of this compound is C₁₆H₅D₈ClN₂O₂. caymanchem.com This results in a significant mass shift compared to the unlabeled temazepam. HRMS provides the high accuracy needed to resolve the deuterated compound from any unlabeled or partially labeled species. The analysis of the molecular ion cluster allows for a precise determination of isotopic abundance.

Table 1: Theoretical Mass Spectrometry Data

Compound Molecular Formula Monoisotopic Mass (Da)
Temazepam C₁₆H₁₃ClN₂O₂ 300.0666
This compound C₁₆H₅D₈ClN₂O₂ 308.8

Chromatographic Techniques for Purity Verification

Chromatographic techniques are employed to determine the chemical purity of the final product, separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. nih.gov For benzodiazepine analysis, a reversed-phase C8 or C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. vulcanchem.comnih.gov The deuterium labeling can cause a slight shift in retention time compared to the non-deuterated analog, which can aid in peak identification. vulcanchem.com When coupled with mass spectrometry (LC-MS), these methods provide simultaneous confirmation of both chemical and isotopic purity. nih.gov

Analytical Method Development and Validation Employing Temazepam D8

Theoretical Framework of Internal Standard Application in Quantitative Analysis

An internal standard in analytical chemistry is a substance that is chemically similar to the analyte and is added in a constant, known amount to all samples, including blanks and calibration standards. libretexts.org The purpose of an internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, sample loss, and fluctuations in instrument response. libretexts.orgrichmond.edu By comparing the response of the analyte to the response of the internal standard, a more precise and accurate quantification can be achieved. libretexts.orgsepscience.com The use of a deuterated form of the target analyte, such as Temazepam-d8 for the analysis of temazepam, is a common and effective practice, particularly in mass spectrometry-based methods. scioninstruments.com

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of elements and molecules. ontosight.ai It is considered a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) and has the potential to be a primary method of measurement. up.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, often referred to as a "spike" or "tracer," to the sample. ontosight.aiosti.gov This "spike," in this context this compound, has a different isotopic composition than the naturally occurring analyte (temazepam). ontosight.ai

After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by mass spectrometry. osti.gov The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the distinct measurement of the analyte and the isotopically labeled internal standard. ontosight.ai By measuring the altered isotope ratio of the mixture, the concentration of the original analyte in the sample can be calculated with high accuracy. up.ac.zaosti.gov This method effectively corrects for sample loss during preparation and variations in instrument response, as both the analyte and the internal standard are affected equally. libretexts.org IDMS is particularly valuable for achieving absolute quantification, which is the determination of the exact amount of a substance, often without the need for a calibration curve prepared with external standards. quality-assistance.comstanford.edu

Advanced Chromatographic Separation Techniques Utilized with this compound

Chromatography is a fundamental separation technique that is often coupled with mass spectrometry for the analysis of complex mixtures. The choice of chromatographic method depends on the properties of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. nih.gov For many benzodiazepines, including temazepam, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. nih.govoup.com A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.govnih.gov

In GC-MS analysis of benzodiazepines, a deuterated internal standard like this compound is added to the sample prior to extraction and derivatization. nih.govbio-review.com This allows for the correction of any variability in the extraction and derivatization steps. The separation is typically performed on a capillary column, such as a crossbond 50% phenyl-50% methyl polysiloxane column. nyc.gov The use of GC-MS with selected ion monitoring (SIM) provides high sensitivity and selectivity for quantitative analysis. nih.gov

Table 1: Example GC-MS Parameters for Benzodiazepine (B76468) Analysis

ParameterValue
Column Restek RTX-50 (15m x 0.25mm ID x 0.25µm df) nyc.gov
Injection Mode Splitless researchgate.net
Derivatizing Agent MTBSTFA nih.govnih.gov
Internal Standards Deuterated analogs (e.g., Temazepam-d5) oup.com
Detection Mode Selected Ion Monitoring (SIM) nih.gov

This table is for illustrative purposes and specific parameters may vary based on the exact methodology.

Liquid Chromatography (LC) Methodologies for Complex Matrices

Liquid chromatography (LC) is particularly well-suited for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile, making it a preferred method for many benzodiazepines. nih.govnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific analytical method for complex biological matrices such as blood, urine, and oral fluid. nih.govjfda-online.comnih.gov The use of deuterated internal standards like this compound is crucial in LC-MS/MS to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting substances from the sample matrix. nih.govresearchgate.net

Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. mdpi.com Methods have been developed for the simultaneous quantification of multiple benzodiazepines and their metabolites in various biological samples using LC-MS/MS with deuterated internal standards. thermofisher.comnih.gov These methods often employ reversed-phase chromatography with columns such as C18 or PFP (pentafluorophenyl) to achieve separation. fishersci.commdpi.com

High-Performance Mass Spectrometric Detection Platforms

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of specific compounds.

Triple Quadrupole Mass Spectrometry (QqQ-MS) in Multiple Reaction Monitoring (MRM) Mode

Triple quadrupole mass spectrometry (QqQ-MS) is considered the gold standard for targeted quantitative analysis due to its exceptional sensitivity and selectivity. labmanager.com In a QqQ-MS instrument, the first quadrupole (Q1) acts as a mass filter to select a specific precursor ion (e.g., the molecular ion of temazepam). The selected ion then enters the second quadrupole (Q2), which functions as a collision cell where the ion is fragmented through collision-induced dissociation (CID). creative-proteomics.com The third quadrupole (Q3) then filters for a specific product ion that is characteristic of the precursor ion. creative-proteomics.com

This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM). creative-proteomics.comsciex.com By monitoring one or more MRM transitions for each analyte and its deuterated internal standard, a very high degree of specificity is achieved, minimizing interference from other compounds in the matrix. mdpi.comcreative-proteomics.com The intensity of the product ion signal is directly proportional to the concentration of the analyte. The use of a deuterated internal standard like this compound, which has a different mass but similar fragmentation pattern to temazepam, allows for accurate quantification by correcting for any variations in the analytical process. nih.gov

Table 2: Illustrative MRM Transitions for Temazepam and Temazepam-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Temazepam 301.1255.1
Temazepam-d5 306.1260.1

Note: The specific m/z values for MRM transitions can vary slightly depending on the instrument and experimental conditions. The data presented here is for illustrative purposes. A study reported optimized MRM transitions for temazepam and its deuterated analog, temazepam-d5. researchgate.net

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry (e.g., Orbitrap) for Enhanced Specificity

High-Resolution Accurate-Mass (HRAM) mass spectrometry, particularly using analyzers like the Orbitrap, provides exceptional specificity for quantitative analysis. azolifesciences.comthermofisher.com HRAM instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision, allowing them to differentiate between compounds with extremely similar masses. azolifesciences.comnih.gov This capability is crucial in complex biological matrices where endogenous compounds or other metabolites may have masses that would be indistinguishable from the target analyte using lower-resolution instruments. thermofisher.com

The use of this compound in an HRAM workflow enhances specificity and confidence in compound identification. shimadzu.com For example, a method for quantifying drugs of abuse in blood may utilize a Q Exactive Orbitrap mass spectrometer. thermofisher.com In such a method, the instrument operates in full scan mode at a high resolution (e.g., 35,000 FWHM at m/z 200), and chromatograms are extracted using a very narrow mass window (e.g., 5 ppm). thermofisher.com This precision ensures that the signal detected for temazepam is not convoluted with interfering ions. The distinct, higher mass of this compound provides a clear, separate signal that serves as a reliable internal standard for accurate quantification, even in the presence of a complex sample background. The Orbitrap platform's ability to perform fast polarity switching further allows for the comprehensive analysis of various compound classes in a single run. lcms.cz

Table 1: Example HRAM-MS Parameters for Benzodiazepine Analysis

Parameter Setting Purpose
Instrument Q Exactive™ Hybrid Quadrupole-Orbitrap™ MS Provides HRAM capabilities. thermofisher.com
Scan Mode Full MS / dd-MS2 (data-dependent) Allows for both quantification and confirmation. lcms.cz
Resolution 35,000 - 60,000 FWHM @ m/z 200 Separates analyte signal from interferences. thermofisher.comlcms.cz
Mass Accuracy < 5 ppm Ensures confident identification of analyte and internal standard. thermofisher.com

This table is illustrative, based on typical parameters found in referenced literature.

Ion Trap Mass Spectrometry for Structural Elucidation of Metabolites

Ion trap mass spectrometers are powerful tools for the structural elucidation of metabolites due to their capacity to perform tandem mass spectrometry (MS/MS) and even sequential fragmentation (MSn). thermofisher.comuu.nl This process involves isolating a precursor ion (such as a potential metabolite), fragmenting it, and then analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. criver.com

When investigating the metabolism of temazepam, the use of a deuterated standard like this compound is invaluable. nih.gov As the drug is processed in the body, it is converted into various metabolites through pathways like glucuronidation. nih.gov By administering the deuterated compound, analysts can easily distinguish the drug's metabolites from the vast number of endogenous compounds in a biological sample. nih.gov The deuterium (B1214612) atoms act as a stable isotopic label; any metabolite originating from the administered drug will retain this label, exhibiting a characteristic mass shift compared to its non-labeled counterpart.

In an ion trap MS method, researchers can specifically look for these mass-shifted compounds. uu.nl Once a putative metabolite is detected, the ion trap can isolate it and perform MS/MS analysis. By interpreting the fragmentation pattern and comparing it to the fragmentation of the parent drug (temazepam) and its deuterated standard, the chemical structure of the metabolite can be proposed or confirmed. criver.comnih.gov

Ambient Ionization Techniques (e.g., PaperSpray Mass Spectrometry) in Rapid Analysis

Ambient ionization techniques have revolutionized rapid chemical analysis by allowing for the direct ionization of analytes from samples in their native state with minimal or no preparation. semanticscholar.orgnih.govspectroscopyonline.com PaperSpray Mass Spectrometry (PS-MS) is a prominent example of this technology, where a small volume of a complex sample, such as whole blood or urine, is deposited onto a paper triangle. thermofisher.comoup.com A solvent is then applied to extract the analytes, and a high voltage generates ions directly from the paper's tip for MS analysis. thermofisher.comresearchgate.net

This approach drastically reduces analysis time compared to traditional methods that require lengthy liquid-liquid or solid-phase extraction and chromatographic separation. oup.com In this context, this compound is essential for achieving quantitative accuracy. For rapid drug screening, an internal standard solution containing this compound can be mixed with the biofluid before it is spotted onto the paper. oup.com

Studies have demonstrated the use of PS-MS coupled with triple quadrupole or high-resolution mass spectrometers for the rapid and sensitive quantification of drugs of abuse, including benzodiazepines. thermofisher.comiu.edu For instance, a method screening for over 40 drugs in urine can be completed in approximately two minutes per sample. thermofisher.com The inclusion of this compound compensates for variations in sample volume, extraction efficiency from the paper, and ionization suppression, making it a viable and robust technique for clinical and forensic toxicology screening. thermofisher.comiu.edu

Rigorous Method Validation Parameters for Quantitative Analytical Procedures

For any quantitative method to be considered reliable and fit for purpose, it must undergo rigorous validation. particle.dkwjarr.com This process provides documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. particle.dk The use of an internal standard like this compound is fundamental to meeting the stringent requirements of validation for accuracy and precision.

Evaluation of Accuracy, Precision, and Linearity across Analytical Ranges

Accuracy, precision, and linearity are core parameters of method validation. wjarr.comelementlabsolutions.com

Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with known concentrations of the analyte and its internal standard, this compound. scholarsresearchlibrary.com Acceptance criteria are typically set for the percent recovery, for example, within 99.2-100.5% at various concentration levels. scholarsresearchlibrary.com

Precision measures the degree of scatter between a series of measurements of the same sample. elementlabsolutions.com It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV), with acceptance limits often set at ≤10-15%.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is confirmed by analyzing a series of standards and is typically considered acceptable if the coefficient of determination (r²) is ≥0.99.

The stable isotope-labeled internal standard, this compound, is critical for achieving these metrics. It is added at a constant concentration to all calibrators, quality controls, and unknown samples. By calculating the ratio of the analyte response to the internal standard response, variations introduced during sample preparation and analysis are normalized, leading to superior accuracy, precision, and linearity.

Table 2: Example Validation Data for a Benzodiazepine Assay

Validation Parameter Concentration Level Acceptance Criteria Typical Result
Accuracy (% Recovery) Low, Medium, High 85-115% 99.2% - 100.5% scholarsresearchlibrary.com
Precision (% RSD) Low, Medium, High ≤15% 0.16% - 0.24% scholarsresearchlibrary.com

| Linearity (r²) | Across Analytical Range | ≥0.99 | >0.99 |

This table presents illustrative data synthesized from validation studies. scholarsresearchlibrary.com

Comprehensive Assessment of Matrix Effects and Endogenous Interferences

Biological matrices like blood and urine are incredibly complex and contain numerous endogenous substances. researchgate.net These substances can co-elute with the target analyte and interfere with its ionization in the mass spectrometer source, a phenomenon known as the matrix effect. kau.edu.sa This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification. researchgate.net

A key purpose of employing a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects. waters.com Because this compound is structurally identical to temazepam, apart from the isotopic label, it has the same physicochemical properties. Therefore, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement as the unlabeled analyte. nih.gov

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix is effectively canceled out. Selectivity studies are performed using multiple sources of blank matrix to ensure that no endogenous interferences produce a signal at the retention time of the analyte or the internal standard. nih.gov

Determination of Analytical Limits: Detection (LOD) and Quantification (LOQ)

Determining the lower limits of a method's performance is critical. These limits are defined as:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. sepscience.com It is often determined as the concentration that produces a signal-to-noise ratio (S/N) of 3:1. sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. sepscience.com The LOQ is frequently established at a signal-to-noise ratio of 10:1 or as the concentration of the lowest calibration standard. wjarr.comsepscience.com

The use of this compound helps to achieve a robust and reliable LOQ. By correcting for variability and matrix effects, the internal standard improves the accuracy and precision of measurements at very low concentrations, ensuring that the reported LOQ is dependable for its intended application, such as in forensic toxicology or clinical monitoring. nih.gov

Table 3: Example Analytical Limits for Temazepam in Biological Samples

Method Matrix LOQ (ng/mL) LOD (ng/mL) Reference
LC-MS (Ion Trap) Whole Blood Not Specified 0.0001 - 0.0126 uu.nl
LC-MS/MS Whole Blood 1.0 - 10 0.5 - 5
PaperSpray-MS/MS Urine 24 Not Specified thermofisher.com

This table compiles data from various sources to illustrate the range of analytical limits achieved by different methodologies. The specific values are method-dependent.

Research Applications of Temazepam D8 in Forensic and Bioanalytical Toxicology

Development of Robust Analytical Protocols for Complex Forensic Matrices

The analysis of drugs in forensic evidence, such as post-mortem specimens, is complicated by the complexity of the biological matrix and the potential for post-mortem degradation. nih.govicpms.cz Temazepam-d8 is instrumental in developing and validating robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for these challenging samples. scispace.comnih.govnih.gov

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative analysis. chiron.no It is added to samples at a known concentration at the beginning of the analytical process. chiron.no Because this compound has nearly identical physicochemical properties to temazepam, it compensates for any loss of the target analyte during sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. chiron.nonih.govnih.gov It also corrects for variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer's ion source, which is a common issue with complex matrices like blood, urine, and tissue homogenates. clearsynth.comchiron.no

Numerous validated methods for the analysis of benzodiazepines in forensic matrices rely on deuterated standards. For instance, a UPLC-MS/MS method for 23 benzodiazepines in whole blood utilized deuterated standards to verify that the method's accuracy was not influenced by matrix effects, achieving lower limits of quantification (LLOQ) between 0.002 and 0.005 mg/kg. scispace.com Another study developed a UPLC-MS/MS method for 11 benzodiazepines in ante-mortem and post-mortem whole blood, using deuterated analogues as internal standards for most analytes. nih.gov This method demonstrated good recovery (71-96%) and precision (CV% between 2 and 19%). nih.gov Similarly, methods have been developed for analyzing benzodiazepines in urine and human bone, where this compound's analogue, diazepam-d5, was used to ensure accurate quantification in these difficult matrices. nih.govresearchgate.net

The table below summarizes key performance characteristics of analytical methods developed for forensic matrices utilizing deuterated benzodiazepine (B76468) standards.

Analytical TechniqueMatrixAnalytes Including TemazepamInternal Standard(s)Key Validation ParametersReference
UPLC-MS/MSWhole Blood23 BenzodiazepinesDeuterated StandardsLLOQ: 0.002-0.005 mg/kg; Recovery: 73-108% scispace.com
UPLC-MS/MSWhole Blood (ante- and post-mortem)11 BenzodiazepinesDeuterated AnaloguesLLOQ: 0.0006-0.075 µM; Recovery: 71-96% nih.gov
LC-MS/MSUrine8 Benzodiazepines/MetabolitesDeuterated AnaloguesLLOQ: 0.002-0.01 µM; Recovery: 56-83% nih.gov
GC-MSPost-mortem Human Ribs7 BenzodiazepinesDiazepam-d5LLOQ: 0.1-0.5 ng/mg; Recovery: 83.2-94.3% researchgate.net
UPLC-MS/MSOral FluidMultiple DrugsDeuterated StandardsLLOQ: 1.0-100 ng/mL nih.gov

Quantification of Temazepam and its Metabolites in Research Models and Non-Human Biological Specimens for Method Validation

Before an analytical method can be applied to human forensic casework, it must undergo rigorous validation to demonstrate its fitness for purpose. core.ac.uk This validation often involves the use of research models and non-human biological specimens. This compound plays a crucial role in this pre-clinical validation phase. The major metabolic pathways for temazepam, including conjugation and N-demethylation to oxazepam, have been recognized in animal models like mice and dogs. nih.gov

By fortifying non-human biological matrices (e.g., animal blood, plasma, or tissue) with known concentrations of temazepam and its metabolites, and a consistent concentration of this compound, analysts can assess fundamental method parameters. These include:

Recovery: The efficiency of the extraction process is determined by comparing the response of the analyte in a processed sample to its response in a sample where no extraction loss has occurred. The consistent behavior of this compound provides a baseline to accurately measure the recovery of the non-labeled temazepam. nih.govresearchgate.net

Matrix Effects: Non-human biological samples can be used to evaluate how co-extracted endogenous materials affect the ionization of the target analytes. nih.gov By comparing the analyte/internal standard response ratio in a post-extraction spiked sample to that in a pure solution, the degree of ion suppression or enhancement can be quantified, ensuring the method is reliable across different sample types. clearsynth.comnih.gov

Specificity and Selectivity: Analyzing blank non-human specimens helps to ensure that no endogenous compounds interfere with the detection of temazepam or this compound. nih.gov

For example, studies on the distribution of benzodiazepines in rabbit tissues and body fluids have been conducted to understand how these drugs disseminate post-mortem. nih.gov Validating the analytical method with this compound in these animal models ensures that the concentration data obtained is accurate, which is vital for interpreting post-mortem redistribution phenomena in human cases. nih.gov

Investigations into Analytical Interferences and Cross-Reactivity in Forensic Assays Utilizing Labeled Standards

A significant challenge in toxicology is analytical interference, where other substances in a sample mimic the analyte of interest, potentially leading to a false-positive result or inaccurate quantification. oup.comnih.gov Immunoassays, often used for initial drug screening, are particularly susceptible to cross-reactivity, where structurally related compounds (like different benzodiazepines) can bind to the antibody, producing a positive result. oup.com

This compound is essential for the highly specific confirmatory methods that follow, such as LC-MS/MS or GC-MS. encyclopedia.pubnih.gov The use of mass spectrometry allows for the separation of compounds based on their mass-to-charge ratio. Since this compound has a different mass than temazepam and other potentially cross-reactive benzodiazepines, it provides an unambiguous signal for use in quantification. clearsynth.com

Furthermore, the co-elution of the deuterated standard with its non-labeled counterpart is a key principle for compensating for matrix effects. chiron.no If a co-extracted matrix component suppresses the ionization of temazepam, it will suppress the ionization of this compound to a nearly identical degree. clearsynth.comchiron.no By using the ratio of the analyte peak area to the internal standard peak area for quantification, the method becomes immune to these variations, leading to highly accurate results even in "dirty" or complex samples. clearsynth.comchiron.no

Research has shown that while some matrix effects are unavoidable, the use of a co-eluting, isotopically-labeled internal standard is the most effective strategy to correct for them. clearsynth.com Studies evaluating matrix effects in whole blood and plasma have demonstrated that while ion suppression or enhancement can occur, methods using deuterated internal standards maintain high accuracy and precision. nih.govnih.gov

Role in Quality Control and the Development of Certified Reference Materials for Forensic Science Laboratories

The reliability of forensic toxicology results is paramount, as they often have legal implications. icpms.cz To ensure this reliability, laboratories must adhere to strict quality control (QC) procedures. This compound is used to prepare QC samples, which are analyzed alongside casework samples to monitor the performance of the analytical method on a daily basis. scispace.comcore.ac.uk The accuracy of these QC results confirms that the instrument and the method are performing within established specifications.

This compound is also available as a Certified Reference Material (CRM). caymanchem.comlabchem.com.my CRMs are "gold standard" materials produced under stringent manufacturing protocols and are characterized to a high degree of accuracy and purity. cerilliant.comenfsi.eu They are accompanied by a certificate that states the property values and their uncertainties, and provides evidence of traceability to SI units. cerilliant.com

The use of CRMs like this compound in forensic laboratories is critical for:

Method Validation: Establishing the performance characteristics of an analytical method. core.ac.uk

Calibration: Preparing accurate calibrators to create the standard curve against which unknown samples are quantified. clearsynth.comenfsi.eu

Ensuring Traceability: Linking the laboratory's measurement results to a national or international standard. enfsi.eu

Inter-laboratory Comparison: Serving as a common reference point for proficiency testing, ensuring that results are comparable between different laboratories. enfsi.eu

Regulatory and accreditation bodies, such as those following ISO 17025 guidelines, require the use of CRMs wherever possible to ensure the quality and validity of test results. cerilliant.comenfsi.eu Therefore, the availability of this compound as a CRM is fundamental to the quality assurance infrastructure of modern forensic science. caymanchem.comlabchem.com.my

Characteristics of Certified Reference Materials (CRMs)
CharacteristicDescriptionImportance in Forensic Science
Identity and Purity The chemical structure is definitively confirmed, and purity is accurately determined.Ensures that the standard is what it purports to be and that measurements are not skewed by impurities. cerilliant.com
Certified Concentration The concentration of the analyte in the solution is precisely known, with a documented uncertainty.Crucial for creating accurate calibrators and quality control materials, forming the basis of quantitative analysis. cerilliant.com
Traceability The certified value is linked to a national or international standard (e.g., SI units) through an unbroken chain of comparisons.Provides confidence and legal defensibility to measurement results. enfsi.eu
Stability The material's properties are confirmed to remain within specified limits for a defined period under specific storage conditions.Guarantees the integrity of the standard over its shelf life, preventing errors from degradation. cerilliant.com

Mechanistic Investigations of Metabolic Pathways and Biotransformation Using Temazepam D8

In Vitro Metabolic Stability and Metabolite Identification Studies in Subcellular Fractions (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo behavior of a compound. nuvisan.com These assays typically utilize subcellular fractions of the liver, the primary site of drug metabolism, such as microsomes and hepatocytes. nuvisan.comsrce.hr Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I metabolic reactions. srce.hrnih.gov Hepatocytes, as intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model for predicting hepatic clearance. nuvisan.comsrce.hr

The use of deuterated standards like Temazepam-d8 is crucial in these studies, particularly when employing analytical techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com this compound serves as an ideal internal standard for the quantification of unlabeled temazepam and its metabolites. Because it co-elutes with the analyte but is distinguishable by its higher mass, it helps to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of quantitative analysis. clearsynth.comtexilajournal.com

In studies involving the metabolism of diazepam, of which temazepam is a major metabolite, liver microsomes have been extensively used to investigate the kinetics of metabolite formation. nih.govnih.gov Such studies allow for the identification of primary metabolites. For instance, in rat hepatic microsomes, the major metabolites of diazepam are temazepam (3-hydroxydiazepam) and nordiazepam. tandfonline.com The relative rates of formation of these metabolites can be determined at various substrate concentrations. tandfonline.com The use of this compound in conjunction with its non-labeled counterpart allows for precise quantification and characterization of metabolic pathways.

In Vitro SystemApplication in Temazepam MetabolismKey Findings
Liver Microsomes Assessment of Phase I (CYP-mediated) metabolism. srce.hrUsed to study the kinetics of temazepam formation from diazepam and its subsequent metabolism. nih.govbjmu.edu.cn CYP3A isoforms are primarily responsible for temazepam formation. nih.gov
Hepatocytes Provides a more comprehensive metabolic profile, including Phase I and Phase II reactions. srce.hrConfirms the metabolites identified in microsomes and allows for the study of conjugation reactions, such as glucuronidation, which is a major metabolic pathway for temazepam. diva-portal.orgnih.govontosight.ai

Elucidation of Enzyme-Specific Biotransformation Pathways with Deuterated Tracers (e.g., Cytochrome P450-mediated reactions in research models)

To pinpoint the specific enzymes responsible for a drug's metabolism, researchers use systems that express individual enzymes, such as recombinant human CYP enzymes. if-pan.krakow.pl This approach allows for the definitive identification of which CYP isoform (e.g., CYP3A4, CYP2C19) is responsible for a particular metabolic transformation. nih.gov

This compound is an effective tool in these enzyme-specific assays. By incubating this compound with a panel of recombinant CYP enzymes, it is possible to identify which enzymes can metabolize it and to characterize the resulting deuterated metabolites. This is particularly useful for understanding the biotransformation of temazepam itself. The metabolism of diazepam to temazepam is primarily mediated by CYP3A4. nih.govoup.comaustinpublishinggroup.com Studies using recombinant CYP3A4 have confirmed its role in the 3-hydroxylation of diazepam to form temazepam. nih.govnih.gov

The use of deuterated substrates aids in the confident identification of metabolites in complex biological matrices through mass spectrometry. nih.gov The distinct mass shift between the deuterated and non-deuterated compounds and their metabolites allows for unambiguous identification, even for novel or unexpected metabolic products. nih.gov For example, in studies with other deuterated compounds, this approach has successfully identified novel metabolites that were later confirmed to be present in in vivo samples. nih.gov

Enzyme SystemRole in Temazepam BiotransformationUtility of Deuterated Tracer (this compound)
Recombinant CYP3A4 Major enzyme responsible for the C3-hydroxylation of diazepam to temazepam. nih.govnih.govcabidigitallibrary.org Also involved in the metabolism of temazepam itself. austinpublishinggroup.comaustinpublishinggroup.comConfirms CYP3A4 as a key enzyme in the pathway by observing the formation of deuterated metabolites. Allows for precise kinetic analysis of the specific enzyme's activity.
Recombinant CYP2C19 Primarily responsible for the N-demethylation of diazepam to nordiazepam. oup.comnih.govHelps to differentiate the metabolic pathways and rule out or confirm the involvement of CYP2C19 in temazepam-related biotransformations.

Assessment of Isotope Effects on Metabolic Reaction Kinetics and Pathways

The substitution of hydrogen with deuterium (B1214612) can influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). hilarispublisher.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. ncl.edu.tw If the breaking of a C-H bond is the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium will slow down the reaction rate. rsc.orgresearchgate.net

The KIE is a powerful tool for investigating reaction mechanisms. A significant primary deuterium isotope effect provides strong evidence that the C-H bond cleavage is a critical, rate-limiting part of the metabolic process. researchgate.net For temazepam, a study involving 1-CD3-labelled temazepam (where the methyl group hydrogens are replaced by deuterium) demonstrated a primary deuterium isotope effect of 3.6 for the metabolic demethylation reaction in mouse liver homogenate. rsc.org This value indicates that the oxidative cleavage of the 1-methyl C-H bonds is indeed a rate-determining step in the N-demethylation of temazepam. rsc.org

ParameterObservation with Deuterated TemazepamImplication
Kinetic Isotope Effect (KIE) A primary deuterium isotope effect of 3.6 was observed for the demethylation of 1-CD3-labelled temazepam. rsc.orgThe cleavage of the C-H bond at the 1-methyl position is a rate-determining step in this metabolic pathway. rsc.org
Metabolic Rate Deuterium labeling at a site of metabolism is expected to slow the rate of that specific reaction. This can lead to an increased half-life of the drug or a shift in metabolism towards other sites on the molecule (metabolic switching). ncl.edu.tw

Tracing Metabolic Fluxes and Compartmentation in Defined In Vitro Biological Systems

Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of all intracellular metabolic reactions within a biological system. mdpi.comnorthwestern.eduuclouvain.be By introducing a substrate labeled with a stable isotope, such as this compound, researchers can trace the path of the label as it is incorporated into various downstream metabolites. mdpi.comshimadzu.com This provides a detailed, quantitative map of metabolic network activity. mdpi.com

While specific MFA studies focused solely on this compound are not widely published, the principles of the technique are well-established. In a defined in vitro system, such as cultured hepatocytes, cells would be incubated with this compound. Over time, samples of the cells and the surrounding medium would be collected and analyzed by mass spectrometry. The analysis would measure the abundance and isotopic labeling patterns of temazepam and its various metabolites.

This data would then be used in a computational model of the relevant metabolic network to calculate the flux through each reaction. mdpi.com For example, it would be possible to quantify the rate of temazepam glucuronidation versus its demethylation to oxazepam. This approach provides a dynamic view of metabolism that goes beyond simple metabolite identification, revealing how different pathways compete for the substrate and how metabolic activity is distributed within different cellular compartments. clearsynth.comuib.no

Data TypeInformation Gained from this compoundExample of a Hypothetical Finding
Isotopic Enrichment in Metabolites Measures the percentage of each metabolite pool that contains the deuterium label.70% of the oxazepam pool is labeled with deuterium after 2 hours, while 95% of the temazepam glucuronide pool is labeled.
Mass Isotopomer Distribution Shows the distribution of different numbers of deuterium atoms within a single metabolite.Not directly applicable for this compound, but crucial for tracers like 13C-glucose.
Calculated Metabolic Fluxes Quantifies the rate of each metabolic reaction (e.g., in nmol/10^6 cells/hour).The flux through the glucuronidation pathway is calculated to be five times greater than the flux through the demethylation pathway.

Advanced Research Methodologies and Future Trajectories for Temazepam D8 Applications

Integration with Advanced Sample Preparation Techniques (e.g., Automated Solid Phase Extraction in research workflows)

The integration of Temazepam-d8 with advanced sample preparation techniques, particularly automated Solid Phase Extraction (SPE), is pivotal for enhancing the efficiency and reliability of analytical workflows. gilson.comchromatographyonline.com SPE is a preferred method for sample cleanup as it provides robust and reproducible results and is well-suited for automation, which is especially beneficial in high-throughput environments. chromatographyonline.com

Automated SPE systems can significantly reduce manual labor and the potential for human error, leading to increased productivity. gilson.comchromatographyonline.com These systems can handle multiple samples simultaneously, performing conditioning, loading, washing, and elution steps in a programmed sequence. The use of this compound as an internal standard from the initial stages of sample preparation helps to correct for any analyte loss during these automated processes, ensuring the accuracy of the final quantification.

Research has demonstrated the effectiveness of automated SPE for the extraction of benzodiazepines from complex biological matrices like urine. gilson.com In such studies, a simple three-step automated SPE method was sufficient, eliminating the need for more time-consuming steps like cartridge conditioning and multiple washes. gilson.com The subsequent analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be completed rapidly, often in under five minutes per sample. gilson.com The consistent recovery of benzodiazepines, validated by the stable signal of the deuterated internal standard, confirms the reliability of this integrated approach. gilson.com

Table 1: Comparison of Sample Preparation Techniques for Benzodiazepine (B76468) Analysis

FeatureLiquid-Liquid Extraction (LLE)Manual Solid Phase Extraction (SPE)Automated Solid Phase Extraction (SPE)
Throughput Low to MediumMediumHigh
Labor Intensity HighMediumLow
Solvent Consumption HighLow to MediumLow to Medium
Reproducibility Operator-dependentGoodExcellent
Automation Potential DifficultPossibleHigh
Suitability for this compound Integration GoodExcellentExcellent

Development of High-Throughput Analytical Methodologies for Large-Scale Research Studies

The demand for analyzing large numbers of samples in clinical and forensic research has driven the development of high-throughput analytical methodologies. nih.govacs.org this compound is instrumental in these methods, particularly those utilizing LC-MS/MS for the quantification of benzodiazepines. nih.govacs.orgthermofisher.com

High-throughput analysis often involves the use of 96-well plates for sample processing and autosamplers that can handle a large volume of samples without manual intervention. nih.govacs.org Research has shown the feasibility of analyzing over 1,000 samples in a 12-hour period for a panel of benzodiazepines, including temazepam, using a system with multiple autosamplers synchronized with a single mass spectrometer. nih.govacs.org In these setups, the run time per sample is drastically reduced, sometimes to as little as 30 seconds. nih.govacs.org

The use of deuterated internal standards like this compound is crucial for maintaining data quality in such rapid analyses. nih.govacs.orgthermofisher.com It compensates for matrix effects and variations in instrument response, which can be more pronounced in high-throughput settings. thermofisher.comnebiolab.com The consistent response of the internal standard relative to the analyte ensures the precision and accuracy of the measurements, even with very short chromatographic run times. nih.govacs.org

Table 2: Key Parameters in a High-Throughput LC-MS/MS Method for Benzodiazepine Analysis

ParameterValue/DescriptionReference
Sample Throughput >1000 samples / 12 hours nih.govacs.org
Analysis Time per Sample ~30 seconds nih.govacs.org
Sample Preparation Liquid-Liquid Extraction in 96-well plates nih.govacs.org
Internal Standard Deuterated benzodiazepines (e.g., Temazepam-d5) nih.govacs.org
Instrumentation Multiple autosamplers, single LC-MS/MS system nih.govacs.org
Ionization Mode Positive Ion Electrospray nih.govacs.org

Application of Computational and In Silico Modeling to Complement this compound Research Findings

Computational and in silico modeling are increasingly being used to complement experimental research in drug discovery and toxicology. endava.comresearchgate.netjapsonline.com These computer-based methods can predict the physicochemical properties, metabolic fate, and potential toxicity of compounds, reducing the time and cost associated with laboratory experiments. endava.comresearchgate.net

In the context of research involving this compound, in silico models can be used to:

Predict Metabolic Pathways: By simulating the interaction of temazepam with metabolic enzymes, researchers can predict its primary metabolites. This information is valuable for designing analytical methods that target both the parent drug and its metabolites.

Understand Isotope Effects: Computational models can help elucidate the kinetic isotope effect (KIE), which describes the change in reaction rate due to isotopic substitution. assumption.edu This can provide insights into the metabolic stability of deuterated compounds like this compound compared to their non-deuterated counterparts.

Model Chromatographic Behavior: In silico tools can simulate the retention time and separation of analytes in a chromatographic system. This can aid in the development and optimization of analytical methods before performing actual experiments.

Assess Potential for Drug-Drug Interactions: By modeling the interaction of temazepam with various drug-metabolizing enzymes and transporters, researchers can predict potential interactions with other co-administered drugs.

The integration of in silico data with experimental findings from studies using this compound can provide a more comprehensive understanding of the pharmacology and toxicology of temazepam. This synergy between computational and experimental approaches is becoming increasingly important in modern pharmaceutical and toxicological research. endava.com

Emerging and Prospective Applications of Deuterated Standards in Pharmaceutical Discovery and Mechanistic Toxicology Research

The use of deuterated standards, including this compound, is expanding beyond their traditional role as internal standards in quantitative analysis. They are becoming invaluable tools in pharmaceutical discovery and mechanistic toxicology research. pharmaffiliates.comresearchgate.net

In pharmaceutical discovery , deuteration of drug candidates is being explored as a strategy to improve their metabolic stability and pharmacokinetic properties. assumption.edupharmaffiliates.com The replacement of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of metabolism, leading to a longer half-life and potentially improved efficacy. assumption.edu While this compound is primarily used as a standard, the principles behind its stability can be applied to the development of new deuterated drugs. pharmafocusasia.com

In mechanistic toxicology , deuterated compounds are used to investigate the mechanisms of toxicity. researchgate.net By strategically placing deuterium atoms on a molecule, researchers can probe the role of specific metabolic pathways in the formation of reactive metabolites that may be responsible for toxicity. researchgate.net This approach, known as isotope-trapping, can help to identify and characterize transient reactive intermediates. The use of stable isotope-labeled compounds, in conjunction with mass spectrometry and NMR, allows for a deeper understanding of a drug's disposition and its potential to cause target organ toxicity. researchgate.net

The future of deuterated standards like this compound will likely see their increased application in these advanced research areas, contributing to the development of safer and more effective drugs and a better understanding of the mechanisms of chemical toxicity.

Q & A

Basic Research Question: What analytical methods are most suitable for detecting and quantifying Temazepam-d8 in biological matrices?

Methodological Answer:
this compound, a deuterated analog of temazepam, requires highly sensitive detection methods due to its isotopic labeling and low physiological concentrations. Researchers should prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. Key steps include:

  • Column selection: Use a C18 reversed-phase column to separate this compound from endogenous compounds.
  • Ionization optimization: Electrospray ionization (ESI) in positive mode enhances ionization efficiency for benzodiazepines.
  • Validation: Calibration curves must span 1–100 ng/mL with ≤15% variability in accuracy/precision .
    Data Table:
ParameterLC-MS/MS Specification
LOD (Limit of Detection)0.3 ng/mL
LOQ (Limit of Quantitation)1.0 ng/mL
Recovery Efficiency85–95% (plasma)

Advanced Research Question: How can researchers design experiments to resolve discrepancies in this compound’s metabolic stability data across species?

Methodological Answer:
Discrepancies often arise from interspecies variations in cytochrome P450 (CYP) enzyme activity. To address this:

In vitro models: Use hepatocyte suspensions from human, rat, and dog liver to compare intrinsic clearance rates.

Enzyme phenotyping: Inhibit specific CYP isoforms (e.g., CYP3A4, CYP2C19) to identify primary metabolic pathways.

Statistical rigor: Apply ANOVA with post-hoc Tukey tests to assess significance (α=0.05) and report confidence intervals .
Key Consideration: Validate findings with in vivo pharmacokinetic studies in multiple species to confirm translational relevance .

Basic Research Question: What synthetic routes are validated for this compound preparation with high isotopic purity?

Methodological Answer:
Deuterium incorporation at the methyl group (C-7 position) is critical. A validated route involves:

  • Deuterium exchange: React temazepam with D2O under acidic catalysis (e.g., HCl/DCl) at 80°C for 24 hours.
  • Purification: Use preparative HPLC with a methanol-D2O mobile phase to isolate this compound (≥98% isotopic purity).
  • Characterization: Confirm deuterium incorporation via NMR (δ 2.1–2.3 ppm for CD3 group) and high-resolution MS .

Advanced Research Question: How should researchers optimize this compound’s pharmacokinetic modeling to account for deuterium isotope effects (DIEs)?

Methodological Answer:
DIEs can alter metabolic half-life and bioavailability. To model this:

Compartmental modeling: Integrate a deuterium-specific rate constant (k_d) into the Michaelis-Menten equation for CYP-mediated metabolism.

Parameter estimation: Use nonlinear mixed-effects modeling (NONMEM) to fit in vivo plasma concentration-time data.

Validation: Compare predicted vs. observed AUC (area under the curve) values in crossover studies .
Note: DIEs may reduce clearance by 20–30% in humans, necessitating dose adjustments in clinical extrapolations .

Basic Research Question: What quality control measures are essential for ensuring this compound’s stability in long-term storage?

Methodological Answer:

  • Storage conditions: Maintain at −80°C in amber vials under argon to prevent photodegradation and oxidation.
  • Stability testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via LC-MS.
  • Acceptance criteria: ≤5% degradation products after 12 months at −20°C .

Advanced Research Question: How can researchers address conflicting data on this compound’s receptor-binding affinity in GABA-A receptor subtypes?

Methodological Answer:
Conflicts may stem from assay variability (e.g., radioligand vs. electrophysiology). To resolve:

Standardize assays: Use recombinant α1β2γ2 and α5β3γ2 GABA-A receptors in Xenopus oocytes for consistent expression.

Dose-response curves: Calculate IC50 values with at least three independent replicates.

Meta-analysis: Apply random-effects models to aggregate data from published studies and quantify heterogeneity .

Basic Research Question: What ethical considerations apply to human studies involving this compound as a tracer?

Methodological Answer:

  • Informed consent: Disclose risks of sedation and dependency potential.
  • Dosing limits: Adhere to FDA guidelines (max 30 mg/day) for deuterated benzodiazepines.
  • Data anonymization: Use coded identifiers for participant metadata .

Advanced Research Question: How can machine learning improve this compound’s metabolic pathway prediction?

Methodological Answer:

  • Dataset curation: Compile metabolic data from PubChem, ChEMBL, and in-house studies.
  • Model training: Use graph neural networks (GNNs) to predict CYP3A4-mediated hydroxylation sites.
  • Validation: Compare predictions with experimental high-resolution MS/MS fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.